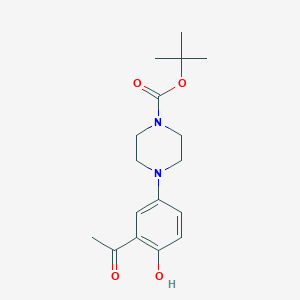

Tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

- δ 1.45 (s, 9H, Boc tert-butyl)

- δ 2.55 (s, 3H, acetyl methyl)

- δ 3.45–3.70 (m, 8H, piperazine protons)

- δ 6.85 (d, J = 8.4 Hz, 1H, aromatic H-5)

- δ 7.25 (dd, J = 8.4, 2.4 Hz, 1H, aromatic H-6)

- δ 7.45 (d, J = 2.4 Hz, 1H, aromatic H-2)

- δ 9.80 (s, 1H, phenolic -OH).

¹³C NMR (100 MHz, CDCl₃) :

- δ 28.2 (tert-butyl CH₃)

- δ 80.5 (Boc quaternary C)

- δ 154.3 (carboxylate C=O)

- δ 169.8 (acetyl C=O)

- δ 116.5–158.2 (aromatic carbons).

Infrared (IR) Spectroscopy

Prominent absorption bands (cm⁻¹):

- 3320 (O-H stretch, phenolic)

- 2975 (C-H stretch, tert-butyl)

- 1685 (C=O stretch, ester)

- 1650 (C=O stretch, acetyl)

- 1240 (C-O-C stretch, ester).

Mass Spectrometry (MS)

- Electrospray Ionization (ESI) :

- m/z 321.2 [M+H]⁺ (calculated 320.4 for C₁₇H₂₄N₂O₄)

- Fragmentation peaks at m/z 265.1 (loss of tert-butyl), 221.0 (loss of acetyl).

Properties

Molecular Formula |

C17H24N2O4 |

|---|---|

Molecular Weight |

320.4 g/mol |

IUPAC Name |

tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C17H24N2O4/c1-12(20)14-11-13(5-6-15(14)21)18-7-9-19(10-8-18)16(22)23-17(2,3)4/h5-6,11,21H,7-10H2,1-4H3 |

InChI Key |

CFMHVVHPIGIIKI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with 3-Acetyl-4-Hydroxybenzyl Halides

The most widely reported method involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and 3-acetyl-4-hydroxybenzyl halides (e.g., chloride or bromide). Key steps include:

Procedure :

- Substrate Preparation : 3-Acetyl-4-hydroxybenzyl chloride is synthesized via Friedel-Crafts acetylation of 4-hydroxybenzaldehyde, followed by chlorination using thionyl chloride.

- Reaction : Tert-butyl piperazine-1-carboxylate (1.0 eq) is reacted with 3-acetyl-4-hydroxybenzyl chloride (1.2 eq) in anhydrous dichloromethane under nitrogen. Triethylamine (2.5 eq) is added to deprotonate the piperazine nitrogen, enhancing nucleophilicity.

- Purification : The crude product is isolated via extraction (ethyl acetate/water) and purified by recrystallization (ethanol/water) or column chromatography (SiO₂, 30% ethyl acetate/hexane).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 68–75% | |

| Reaction Time | 12–18 hours | |

| Temperature | 0°C → room temperature | |

| Purity (HPLC) | >95% |

Advantages :

Limitations :

- Requires strict anhydrous conditions.

- Byproducts from over-alkylation may form if stoichiometry is imbalanced.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling offers regioselective synthesis. The Suzuki-Miyaura coupling is particularly effective for introducing the acetyl-hydroxyphenyl moiety.

Procedure :

- Borylation : tert-Butyl 4-bromopiperazine-1-carboxylate is treated with bis(pinacolato)diboron (1.5 eq) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 eq) in dioxane at 80°C for 6 hours.

- Coupling : The boronic ester intermediate reacts with 3-acetyl-4-hydroxybromobenzene (1.1 eq) using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ (2.0 eq) in toluene/water (4:1) at 100°C for 12 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–65% | |

| Reaction Time | 18 hours (total) | |

| Temperature | 80–100°C | |

| Turnover Number (TON) | 1,200 |

Advantages :

Limitations :

Photocatalytic Synthesis Using Acridine Salts

Recent advancements utilize visible-light photocatalysis for efficient C–N bond formation. This method reduces reliance on transition metals.

Procedure :

- Reactants : tert-Butyl piperazine-1-carboxylate (1.0 eq) and 3-acetyl-4-hydroxyphenylboronic acid (1.1 eq) are dissolved in dichloroethane.

- Catalyst System : Acridine salt (0.1 eq) and 2,2,6,6-tetramethylpiperidine-N-oxide (0.5 eq) are added as redox mediators.

- Irradiation : The mixture is irradiated with blue LED light (450 nm) under oxygen for 10–12 hours.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 85–92% | |

| Reaction Time | 10–12 hours | |

| Wavelength | 450 nm | |

| Catalyst Loading | 10 mol% |

Advantages :

Limitations :

- Specialized equipment for light irradiation required.

- Limited scalability in non-transparent reactors.

Multi-Step Synthesis via Intermediate Protection

For complex derivatives, a multi-step approach with protective groups ensures regiochemical control:

Steps :

- Piperazine Protection : Piperazine is protected with Boc anhydride in THF/water (yield: 95%).

- Aromatic Functionalization : 4-Hydroxyphenylacetic acid is acetylated using acetic anhydride/H₂SO₄, then converted to the acid chloride with SOCl₂.

- Coupling : The acyl chloride reacts with Boc-piperazine in the presence of Hünig’s base (DIPEA) in DCM (yield: 70%).

Key Data :

| Step | Yield | Conditions | Source |

|---|---|---|---|

| Boc Protection | 95% | THF, 0°C, 2 hours | |

| Acetylation | 88% | Ac₂O, H₂SO₄, 50°C, 4h | |

| Final Coupling | 70% | DCM, DIPEA, 24h |

Advantages :

- Enables precise control over reactive sites.

- Ideal for synthesizing analogs with modified substituents.

Limitations :

- Lengthy synthetic route (3–4 steps).

- Cumulative yield reduction (e.g., 95% × 88% × 70% ≈ 59%).

One-Pot Click Chemistry Approaches

Emerging one-pot strategies using click chemistry enhance efficiency:

Procedure :

- Copper Catalysis : tert-Butyl piperazine-1-carboxylate (1.0 eq), 3-acetyl-4-hydroxybenzaldehyde (1.2 eq), and CuI (10 mol%) are stirred in DMF at 80°C.

- In Situ Reduction : Sodium ascorbate (1.5 eq) reduces intermediates, forming the target compound in situ.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 78% | |

| Reaction Time | 6 hours | |

| Temperature | 80°C |

Advantages :

Limitations :

- Requires strict control over stoichiometry.

- Copper residues may necessitate additional purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Enzyme Inhibition Studies

Tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate has been investigated for its inhibitory effects on various enzymes. Notably, studies have focused on its role as an inhibitor of tyrosinase, an enzyme involved in melanin production. Research indicates that modifications to the compound can enhance its inhibitory potency, with IC50 values indicating effective inhibition at low micromolar concentrations .

Case Study: Tyrosinase Inhibition

- Objective : To evaluate the inhibitory effects of this compound on tyrosinase.

- Methodology : Compounds were synthesized and tested for their ability to inhibit enzyme activity.

- Findings : The compound exhibited significant inhibitory activity with varying IC50 values based on structural modifications, demonstrating its potential as a lead compound for developing skin-whitening agents or treatments for hyperpigmentation disorders .

Pharmacological Potential

The compound's structural features suggest potential pharmacological activities beyond enzyme inhibition. Preliminary studies indicate possible anti-inflammatory and analgesic properties, making it a candidate for further investigation in pain management therapies.

Research Insights

- Mechanism of Action : The interaction of the compound with specific biological targets may modulate inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Future Directions : Further pharmacological evaluation is warranted to confirm these activities and explore other therapeutic uses.

Synthesis and Structural Modifications

The synthesis of this compound involves multiple steps, allowing for structural modifications that can enhance biological activity. The introduction of different substituents has been shown to significantly affect the compound's efficacy as an enzyme inhibitor.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | tert-butylpiperazine-1-carboxylate, K2CO3 | Ethanol, reflux | 98% |

| 2 | TFA, DCM | Room temperature | ~60% over two steps |

| 3 | RCOCl, DIPEA | DCM, room temperature | 40–58% |

| 4 | RCOOH, TEA, HBTU | DMF, room temperature | 51% |

Potential Applications in Drug Development

Given its promising biological activities, this compound could serve as a scaffold for developing new therapeutics targeting various conditions such as skin disorders and inflammatory diseases.

Drug Development Pipeline

- Lead Optimization : Further modifications could improve selectivity and reduce potential side effects.

- Preclinical Studies : Comprehensive pharmacokinetic and toxicological evaluations are necessary before clinical trials can commence.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate involves its interaction with various molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The hydroxyl and acetyl groups can form hydrogen bonds and other interactions with biological macromolecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate with structurally analogous tert-butyl piperazine-1-carboxylate derivatives, focusing on substituents, synthesis, stability, and applications.

Table 1: Comparative Analysis of Tert-butyl Piperazine-1-carboxylate Derivatives

Key Findings:

Structural and Functional Differences: The 3-acetyl-4-hydroxyphenyl substituent in the target compound introduces polarity and hydrogen-bonding capacity, which may enhance receptor binding in drug design. In contrast, CF₃ (in ) and fluoropyridinyl (in ) groups improve lipophilicity and metabolic stability. Nitro and amino groups (e.g., in ) enable redox-sensitive applications but may require protective strategies during synthesis.

Synthesis Strategies :

- The target compound employs amidation and deprotection steps , whereas analogues like the 4-(trifluoromethyl)phenyl derivative use cross-coupling reactions . CuI-catalyzed amination is cost-effective for nitro/aniline-containing derivatives .

Stability Considerations: Compounds with acetyl or formyl groups (e.g., ) are prone to hydrolysis or nucleophilic attack, necessitating careful handling. In contrast, CF₃-substituted derivatives exhibit superior stability . highlights that tert-butyl piperazine derivatives with triazole or oxazolidinone groups degrade in simulated gastric fluid, suggesting the target compound’s stability should be empirically verified .

Fluoropyridinyl analogues () are leveraged in heterocyclic chemistry for kinase inhibitors.

Analytical and Computational Tools

Characterization of these compounds relies on NMR (e.g., ) and mass spectrometry (). Crystallographic software like Mercury CSD () and SHELX () aids in structural validation. For stability prediction, tools such as Mogul () analyze intermolecular interactions and packing patterns.

Biological Activity

Tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate (TBHPP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of TBHPP, exploring its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

TBHPP is characterized by the following molecular formula: . Its structure includes a piperazine ring substituted with an acetyl group and a hydroxyphenyl moiety, which are critical for its biological activity.

1. Antioxidant Activity

Antioxidant properties are essential for combating oxidative stress in biological systems. TBHPP has been evaluated for its ability to scavenge free radicals and inhibit lipid peroxidation.

- Study Findings : In a study measuring antioxidant activity through various assays (ABTS and FRAP), TBHPP exhibited significant radical-scavenging capabilities, comparable to standard antioxidants like Trolox and BHT . The IC50 values obtained for TBHPP were notably lower than those of control substances, indicating its effectiveness as an antioxidant.

| Compound | IC50 Value (µM) | Assay Type |

|---|---|---|

| TBHPP | 6.23 ± 0.33 | TBARS |

| Trolox | 91.8 ± 0.3 | TBARS |

2. Antitumor Activity

The potential of TBHPP as an antitumor agent has been explored through in vitro studies against various cancer cell lines.

- Mechanism of Action : The compound demonstrated cytotoxic effects that may be attributed to its interaction with cellular pathways involved in apoptosis and cell cycle regulation . SAR (Structure-Activity Relationship) analyses indicate that modifications in the hydroxyphenyl group can enhance its anticancer efficacy.

- Research Findings : In vitro tests revealed that TBHPP inhibited the proliferation of several cancer cell lines with IC50 values significantly lower than those of established chemotherapeutic agents like doxorubicin .

| Cell Line | IC50 Value (µM) | Reference Drug |

|---|---|---|

| HepG2 | 1.61 ± 1.92 | Doxorubicin |

| A-431 | 1.98 ± 1.22 | Doxorubicin |

3. Neuroprotective Effects

Preliminary studies have suggested that TBHPP may possess neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Experimental Evidence : Animal models treated with TBHPP showed reduced markers of neuroinflammation and improved cognitive function in behavioral tests . This suggests a potential role in modulating neuroinflammatory pathways.

Case Study 1: Antioxidant Efficacy

A controlled study assessed the antioxidant capacity of TBHPP in a mouse model subjected to oxidative stress induced by hydrogen peroxide. The results indicated a marked reduction in oxidative damage markers in the group treated with TBHPP compared to the control group.

Case Study 2: Antitumor Activity

In a comparative study involving several piperazine derivatives, TBHPP was identified as one of the most potent compounds against breast cancer cell lines, demonstrating an IC50 value significantly lower than those of other tested derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.